molecular formula C22H22N6O2S B10981388 N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetraazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetraazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B10981388
M. Wt: 434.5 g/mol
InChI Key: VQVTWRZJEXMZHM-UHFFFAOYSA-N
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Description

N-(6-METHOXY-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-METHOXY-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multi-step organic synthesis. The process may include:

    Formation of the Carbazole Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Tetraazole Group: This can be achieved through the reaction of hydrazine derivatives with nitriles or other suitable precursors.

    Cyclopentathiophene Synthesis: This step involves the formation of the thiophene ring, which can be achieved through various methods such as the Paal-Knorr synthesis.

    Coupling Reactions: The final step involves coupling the different moieties together using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and thiophene groups.

    Reduction: Reduction reactions can occur at the carbazole and tetraazole moieties.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines and alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst or catalyst precursor in various organic reactions.

    Material Science:

Biology and Medicine

    Pharmacology: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Probes: Use as a fluorescent probe for studying biological processes.

Industry

    Electronics: Application in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Chemical Sensors: Use in the development of sensors for detecting specific analytes.

Mechanism of Action

The mechanism of action of N-(6-METHOXY-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE would depend on its specific application. In pharmacology, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(6-METHOXY-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE: can be compared with other heterocyclic compounds such as:

Uniqueness

The uniqueness of N-(6-METHOXY-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE lies in its combination of multiple heterocyclic moieties, which may confer unique chemical, physical, and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H22N6O2S

Molecular Weight

434.5 g/mol

IUPAC Name

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C22H22N6O2S/c1-30-12-8-9-16-15(10-12)13-4-2-6-17(20(13)24-16)25-21(29)19-14-5-3-7-18(14)31-22(19)28-11-23-26-27-28/h8-11,17,24H,2-7H2,1H3,(H,25,29)

InChI Key

VQVTWRZJEXMZHM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)C4=C(SC5=C4CCC5)N6C=NN=N6

Origin of Product

United States

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